molecular formula C43H82NO8P B056164 N-Ethyl-dope CAS No. 121521-33-3

N-Ethyl-dope

Cat. No.: B056164
CAS No.: 121521-33-3
M. Wt: 772.1 g/mol
InChI Key: DZYSBRAFLSOLER-FLFKKZLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligustrazine (hydrochloride) can be synthesized through several methods. One common synthetic route involves the reaction of tetramethylpyrazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, ligustrazine (hydrochloride) is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ligustrazine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various ligustrazine derivatives with different pharmacological activities. These derivatives are often studied for their potential therapeutic applications in treating cardiovascular and cerebrovascular diseases .

Mechanism of Action

Ligustrazine (hydrochloride) exerts its effects through several molecular mechanisms. It promotes blood flow and circulation by inhibiting platelet aggregation and reducing blood viscosity. Ligustrazine also has antioxidant properties, which help protect cells from oxidative stress. Additionally, it can modulate the expression of various genes and proteins involved in inflammation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ligustrazine (hydrochloride) is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets and pathways. Its ability to promote blood flow, reduce blood viscosity, and exert antioxidant effects makes it a valuable therapeutic agent for treating cardiovascular and cerebrovascular diseases .

Properties

CAS No.

121521-33-3

Molecular Formula

C43H82NO8P

Molecular Weight

772.1 g/mol

IUPAC Name

[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+

InChI Key

DZYSBRAFLSOLER-FLFKKZLDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
N-ethyl-1,2-dioleoylphosphatidylethanolamine
N-ethyl-DOPE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.